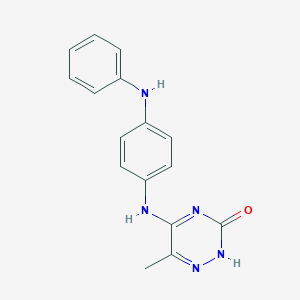
2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile, also known as DCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCM is a yellow crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform.
Mécanisme D'action
The mechanism of action of 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile induces apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile has anti-inflammatory effects and can reduce the severity of inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile is its versatility. It can be easily synthesized and modified to obtain compounds with different properties. 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile is its toxicity. It has been shown to be toxic to certain cell lines and can cause adverse effects in animal models at high doses.
Orientations Futures
There are several future directions for the research and development of 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile. One of the areas of interest is the development of novel drugs based on 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile for the treatment of various diseases. Another area of interest is the synthesis of new materials with unique properties using 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile as a building block. Additionally, the use of 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile in organic electronics is an area of active research, with the aim of improving the performance of organic solar cells and light-emitting diodes. Finally, the toxicity of 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile needs to be further investigated to determine its safety for use in various applications.
Conclusion:
In conclusion, 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile is a versatile chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile and its safety for use in various applications.
Méthodes De Synthèse
2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile can be synthesized through a multistep reaction process that involves the condensation of malononitrile with a substituted benzaldehyde in the presence of a catalyst. The reaction is carried out in ethanol or methanol under reflux conditions. The product is then purified using column chromatography.
Applications De Recherche Scientifique
2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. It has been used as a lead compound in the development of novel drugs for the treatment of various diseases.
In materials science, 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile has been used as a building block for the synthesis of new materials with unique properties. It has been incorporated into polymer matrices to enhance their mechanical and thermal properties. 2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile has also been used as a dopant in organic electronics to improve the performance of organic solar cells and light-emitting diodes.
Propriétés
Nom du produit |
2-(5,7-dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile |
|---|---|
Formule moléculaire |
C20H14N2O |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
2-(5,7-dimethyl-2-phenylchromen-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C20H14N2O/c1-13-8-14(2)20-17(16(11-21)12-22)10-18(23-19(20)9-13)15-6-4-3-5-7-15/h3-10H,1-2H3 |
Clé InChI |
IQXDATPOHPHUKD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=C(C#N)C#N)C3=CC=CC=C3)C |
SMILES canonique |
CC1=CC(=C2C(=C1)OC(=CC2=C(C#N)C#N)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}carbonyl)hydrazinecarboxylate](/img/structure/B254129.png)
![5-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254133.png)
![5-[(4-methoxybenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254134.png)
![Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254136.png)
![N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B254138.png)
![2-(1,1-dioxothiolan-3-yl)-N'-[2-(4-oxoquinazolin-3-yl)acetyl]acetohydrazide](/img/structure/B254139.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-methoxybenzohydrazide](/img/structure/B254140.png)

![5-chloro-2-[2-(2-chlorobenzoyl)hydrazino]-N-(4-methylphenyl)-4-pyrimidinecarboxamide](/img/structure/B254144.png)
![5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B254147.png)
![6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254150.png)

